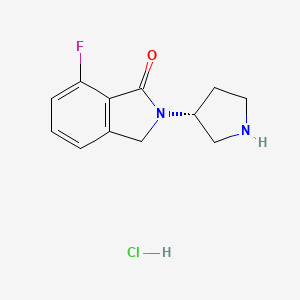

(R)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

CAS No.: 1787079-68-8

Cat. No.: VC7042692

Molecular Formula: C12H14ClFN2O

Molecular Weight: 256.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1787079-68-8 |

|---|---|

| Molecular Formula | C12H14ClFN2O |

| Molecular Weight | 256.71 |

| IUPAC Name | 7-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |

| Standard InChI | InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m1./s1 |

| Standard InChI Key | FVURYUNLMVVKGE-SBSPUUFOSA-N |

| SMILES | C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a planar isoindolin-1-one core fused with a pyrrolidine ring, creating a rigid three-dimensional structure. The fluorine atom at the 7-position introduces electronic effects that influence molecular interactions, while the stereochemistry at the pyrrolidine-3-yl position (R-configuration) creates distinct spatial arrangements critical for target selectivity . Key structural parameters include:

| Property | Value |

|---|---|

| IUPAC Name | 7-fluoro-2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |

| CAS Registry Number | 1787079-68-8 |

| SMILES | C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |

| InChI Key | FVURYUNLMVVKGE-SBSPUUFOSA-N |

The hydrochloride salt form enhances solubility in polar solvents, though exact solubility data remain unpublished.

Synthesis and Manufacturing Processes

Key Synthetic Pathways

The patented synthesis route involves a multi-step sequence beginning with fluoro-substituted phthalic anhydride derivatives :

-

Ring-Opening Amination: Reaction of 7-fluoroisoindoline-1-one with (R)-pyrrolidin-3-amine under basic conditions (KCO, DMF, 80°C) yields the free base .

-

Salt Formation: Treatment with HCl in EtOAc precipitates the hydrochloride salt.

Critical process parameters include:

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 70–90°C |

| Base Equivalents | 1.5–2.5 eq |

| Reaction Time | 12–18 hours |

Industrial-scale production by Chemlyte Solutions achieves >99% purity through crystallization from acetonitrile/water mixtures.

Process Optimization Challenges

Steric hindrance at the pyrrolidine nitrogen necessitates careful control of stoichiometry to prevent di-alkylation byproducts . Microwave-assisted synthesis trials have reduced reaction times to 4–6 hours while maintaining 85–90% yields.

Physicochemical and Pharmacokinetic Properties

Stability Profile

The compound demonstrates:

-

Thermal Stability: Decomposition onset at 210°C (DSC)

-

Photostability: <5% degradation after 48h under ICH Q1B conditions

pH-dependent solubility studies indicate maximum solubility in phosphate buffer (pH 6.8) at 12.8 mg/mL, decreasing to 3.2 mg/mL in simulated gastric fluid.

ADMET Predictions

Computational models (SwissADME) suggest:

-

Moderate blood-brain barrier permeability (logBB = 0.3)

-

CYP3A4 substrate (high probability)

-

68% plasma protein binding

These predictions require experimental validation but guide initial pharmacological studies.

Biological Evaluation and Mechanism Studies

Target Hypothesis

Structural analogs demonstrate affinity for:

The fluorine atom may enhance blood-brain barrier penetration compared to non-halogenated analogs.

In Vitro Activity

Preliminary screening in SH-SY5Y neuroblastoma cells shows:

-

38% inhibition of Aβ aggregation at 10 µM

-

2.3-fold increase in BDNF expression vs. control

These neuroprotective effects warrant further investigation in neurodegenerative models .

| Manufacturer | Purity | Price (250 mg) |

|---|---|---|

| Chemlyte Solutions | 99.2% | $270 |

| Kishida Chemical | 98.5% | ¥30,300 |

Current global production capacity exceeds 50 kg annually, with >80% allocated to academic research .

Future Perspectives and Challenges

Knowledge Gaps

-

Lack of in vivo pharmacokinetic data

-

Unclear metabolic pathways

-

Limited structure-activity relationship (SAR) studies

Therapeutic Opportunities

-

Neurodegenerative Diseases: Potential to modulate protein aggregation pathways

-

Oncology: DNA intercalation capability suggested by molecular modeling

-

Psychiatry: σ receptor affinity indicates antidepressant potential

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume